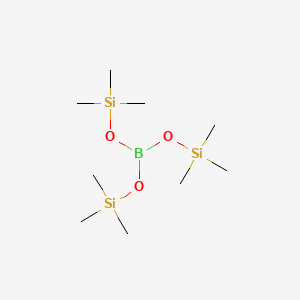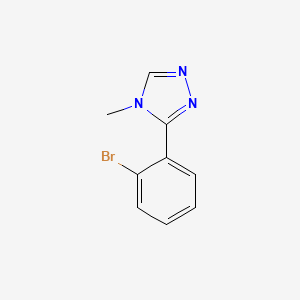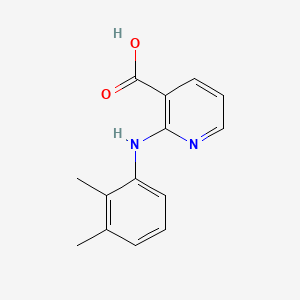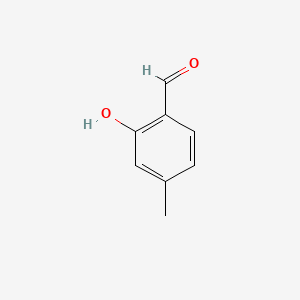
Tris(trimethylsilyl) borate
Descripción general
Descripción
Tris(trimethylsilyl) borate is a compound known for its role as an effective electrolyte additive in high-voltage lithium-ion batteries. It is part of a family of additives that includes tris(trimethylsilyl) phosphite and tris(trimethylsilyl) phosphate, which are recognized for their ability to enhance the electrochemical performance of cathode materials .
Synthesis Analysis
The synthesis of tris(trimethylsilyl) borate-related compounds involves reactions with various boron electrophiles. For instance, tris(trimethylsilyl)silylboronate esters were prepared by reacting tris(trimethylsilyl)silylpotassium with corresponding boron electrophiles, yielding products that are stable to air and moisture . Additionally, tris(trimethylsilyl)cyanurate, a related compound, can be synthesized by silylation of cyanuric acid with trimethylsilyl cyanide or by reacting trichloroisocyanuric acid with trimethylsilyl cyanide or trimethylsilylsulfinylimide .
Molecular Structure Analysis
The molecular structure of tris(trimethylsilyl) borate-related compounds has been characterized by various spectroscopic methods. For example, tris(trimethylsilyl)cyanurate was characterized by IR, Raman, 13C, and 29Si NMR spectroscopy, and its crystal structure was determined by X-ray diffraction .
Chemical Reactions Analysis
Tris(trimethylsilyl) borate and its analogs participate in a variety of chemical reactions. These compounds have been used in boryl substitution of aryl halides and silaboration reactions . Additionally, tris(trimethylsilyl) sulfonium ions have been prepared and characterized, indicating the potential for these compounds to engage in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(trimethylsilyl) borate derivatives are notable for their stability and reactivity. The silylboronate esters derived from tris(trimethylsilyl) borate are highly stable to air and moisture, which is advantageous for their use in various chemical reactions . In the context of lithium-ion batteries, tris(trimethylsilyl) borate exhibits strong reactivity that can efficiently remove undesired molecules such as HF and LiF from the electrolyte and cathode surface, which is crucial for maintaining battery performance .
Aplicaciones Científicas De Investigación
1. High-Performance Additives in Lithium-Ion Batteries
- Application Summary: Tris(trimethylsilyl) borate (TMSB) is known as a novel cathode electrolyte interphase (CEI)-forming additive for improving the cycle performance of LiCoO2/graphite lithium-ion batteries .
- Methods of Application: The use of TMSB as an electrolyte additive in lithium-ion batteries was suggested to enhance the ion-pair dissociation of Li+ and PF6−, and improve the thermal stability of the LiPF6 salt .
- Results: Five borate derivatives were suggested as promising candidates for CEI-forming additives resulting in higher performance than TMSB .
2. Improving Interfacial Stability of High Voltage Layered Lithium-Rich Oxide Cathode
- Application Summary: TMSB is used as an electrolyte additive for high voltage lithium-rich oxide cathode of lithium-ion battery .
- Methods of Application: The interfacial natures of Li[Li0.2Mn0.54Ni0.13Co0.13]O2/carbonate-based electrolyte are investigated with a combination of electrochemical measurements and physical characterizations .
- Results: After 200 cycles between 2 V and 4.8 V (vs. Li/Li+) at 0.5 C rate, the capacity retention of Li[Li0.2Mn0.54Ni0.13Co0.13]O2 is only 19% in the blank electrolyte, while it is improved to 74% when 0.5% TMSB is applied .
3. Improving Interfacial Stability of High Voltage Lithium Ion Cells
- Application Summary: The influence of TMSB as an electrolyte additive on lithium-ion cells have been studied using Li/LiCo1/3Ni1/3Mn1/3O2 cells at a higher voltage, 4.7 V versus Li/Li+ .
- Methods of Application: The study involved the use of 1 wt% TMSB to reduce the capacity fading that occurs during cycling at room temperature (RT) and elevated temperature (60 °C) .
- Results: The study found that 1 wt% TMSB can dramatically reduce the capacity fading that occurs during cycling at room temperature (RT) and elevated temperature (60 °C) .
4. Alleviating Capacity Fading in Li-Se Batteries
- Application Summary: TMSB is used as an electrolyte additive to promote the formation of stable CEI film for enhanced Li-Se battery .
- Methods of Application: The study involved the use of TMSB to promote the formation of a stable cathode electrolyte interphase (CEI) film between the cathode material and electrolyte .
- Results: The study found that the use of TMSB as an electrolyte additive improved the cycle life of the Li-Se battery .
Safety And Hazards
Tris(trimethylsilyl) borate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Tris(trimethylsilyl) borate has been demonstrated as an effective electrolyte additive for improving the cycling performance of LiPF6-based electrolytes . The combination of Tris(trimethylsilyl) borate and PF6− (or F−) will not only enhance the ion-pair dissociation of Li+ and PF6−, but also improve the thermal stability . This suggests potential future applications in the development of high-performance lithium-ion batteries .
Propiedades
IUPAC Name |
tris(trimethylsilyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27BO3Si3/c1-14(2,3)11-10(12-15(4,5)6)13-16(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKZHPNRDIPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27BO3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063413 | |
| Record name | Silanol, trimethyl-, triester with boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl) borate | |
CAS RN |
4325-85-3 | |
| Record name | Tris(trimethylsilyl) borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4325-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanol, trimethyl-, triester with boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsilyl) borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















